

Application Notes and Protocols for hsBCL9CT-24 in In Vitro Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

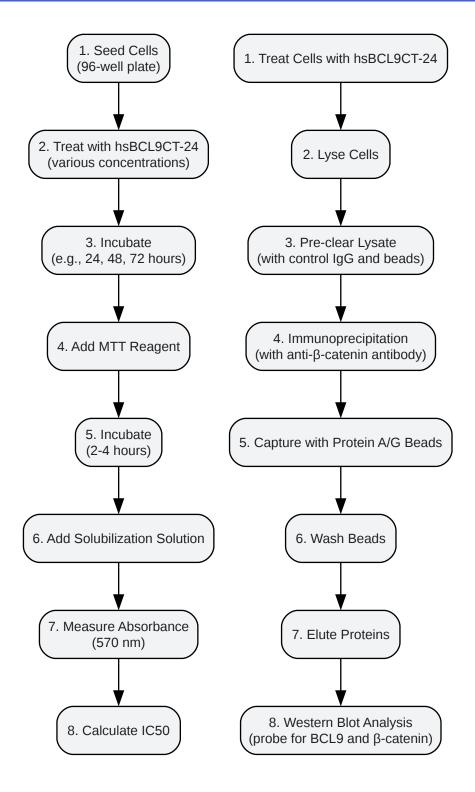
Introduction

hsBCL9CT-24 is a hydrocarbon-stapled peptide designed as a potent and specific inhibitor of the β -catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers. By disrupting the formation of the β -catenin/BCL9 complex, **hsBCL9CT-24** effectively inhibits the transcription of Wnt target genes, leading to anti-proliferative and proapoptotic effects in cancer cells with aberrant Wnt signaling. These application notes provide detailed protocols for the in vitro use of **hsBCL9CT-24** to study its effects on cancer cell lines.

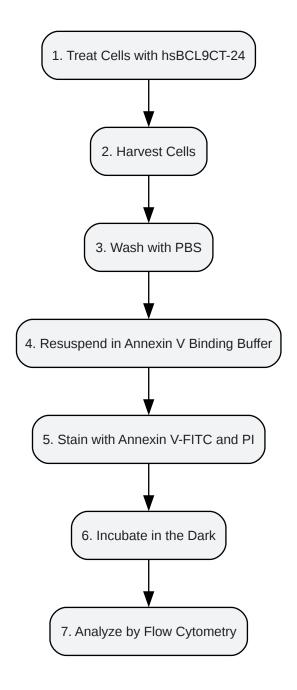
Mechanism of Action: Wnt Signaling Inhibition

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In many cancers, mutations in pathway components lead to the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β -catenin then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and coactivators, such as BCL9, to drive the expression of oncogenes. **hsBCL9CT-24** mimics the BCL9 binding domain on β -catenin, thereby competitively inhibiting the β -catenin/BCL9 interaction and suppressing Wnt-dependent gene transcription.









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